Product packaging for bacteriophage T4 gene 20 protein(Cat. No.:CAS No. 124204-24-6)

bacteriophage T4 gene 20 protein

Cat. No.: B1166484
CAS No.: 124204-24-6
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Description

Bacteriophage T4 gene 20 protein, also known as this compound, is a useful research compound. Its molecular formula is C12H21N3O3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

124204-24-6

Molecular Formula

C12H21N3O3

Synonyms

bacteriophage T4 gene 20 protein

Origin of Product

United States

An Overview of Bacteriophage T4 Morphogenesis Pathways

The assembly of the bacteriophage T4 virion is a highly organized process that follows three independent, parallel pathways which converge to form the final infectious particle. nih.govmdpi.com These pathways are responsible for the construction of the head, the tail, and the long tail fibers.

Head Assembly: This pathway begins with the formation of a prohead, a precursor structure that is empty of DNA. The process is initiated on the inner membrane of the host E. coli cell. nih.govmdpi.com A complex of proteins forms a scaffolding core, around which the major capsid protein, gp23, and the vertex protein, gp24, assemble to form the prolate icosahedral shell. nih.govmdpi.com Following the assembly of the prohead, a maturation process involving proteolytic cleavage of several proteins occurs, the scaffolding core is removed, and the viral DNA is packaged into the head. nih.gov The head structure then undergoes an expansion, and accessory proteins bind to its surface.

Tail and Tail Fiber Assembly: The tail is a complex contractile machine composed of a baseplate, a tube, and a sheath. Its assembly begins with the formation of a central hub and six surrounding wedges that form the hexagonal baseplate. nih.gov The tail tube and the contractile sheath then polymerize on top of this baseplate. The six long tail fibers are assembled separately. Once the head is filled with DNA, the completed tail structure is attached to it, followed by the addition of the long tail fibers to the baseplate, yielding an infectious virion. nih.gov

Assembly Pathway Key Components Primary Function
Head Assembly gp20, gp23, gp24, Scaffolding ProteinsForms the prolate icosahedral capsid and packages the viral DNA.
Tail Assembly Baseplate proteins, gp18 (sheath), gp19 (tube)Creates the contractile tail for host cell attachment and DNA injection.
Tail Fiber Assembly gp34, gp37Produces the long tail fibers responsible for host cell recognition.

The Significance of Bacteriophage T4 Gene 20 Protein As a Central Virion Component

The gene 20 protein (gp20) is the portal protein of bacteriophage T4 and represents a quintessential multifunctional component in virion assembly. It is located at a single, unique vertex of the icosahedral head. nih.govpnas.org Here, twelve copies of the gp20 protein assemble into a stable, ring-shaped dodecameric complex. pnas.orguniprot.orgsemanticscholar.org This portal structure is indispensable and performs several critical roles throughout the morphogenesis process.

Firstly, the gp20 portal acts as the initiator for the entire head assembly pathway. pnas.orgsemanticscholar.orgpnas.org Its formation on the host cell's inner membrane, aided by the chaperone protein gp40, creates the nucleation site upon which the scaffolding core and the outer capsid shell are built. nih.gov

Secondly, after the prohead is assembled, the gp20 portal serves as the docking station for the DNA packaging machinery. nih.govsemanticscholar.org The terminase protein complex (gp16/gp17), which recognizes and prepares the viral DNA for packaging, binds to the gp20 portal. This interaction opens the portal's central channel, allowing the viral genome to be actively translocated into the empty capsid in an ATP-dependent process. nih.govnih.gov

Finally, once the head is filled with DNA, the portal complex serves as the point of attachment for the phage tail. uniprot.orgsemanticscholar.org The tail joins to the gp20 vertex, ensuring a continuous channel for the DNA to be ejected from the head, through the tail, and into a new host cell during infection. uniprot.orgsemanticscholar.org Therefore, gp20 is fundamentally important, acting sequentially as an assembly initiator, a DNA packaging motor dock, and a tail attachment site.

Function of gp20 Description Interacting Components
Prohead Initiation Forms a dodecameric ring on the host membrane, nucleating capsid assembly.gp40 (chaperone), Scaffolding proteins, gp23, gp24
DNA Packaging Provides a channel and docking site for the DNA terminase complex.gp16/gp17 (B607717) (terminase), Viral DNA, ATP
Tail Attachment Serves as the connector for the fully assembled tail structure.Neck proteins (gp13, gp14), Tail assembly

Historical Context of Bacteriophage T4 Gene 20 Protein Discovery and Initial Functional Characterization

Quaternary Organization of the Bacteriophage T4 Gene 20 Protein Dodecamer

The functional unit of gp20 is a homo-dodecamer, a ring-shaped structure composed of twelve identical gp20 subunits. mdpi.comnih.gov This assembly forms a central channel that serves as the conduit for DNA passage. mdpi.com The entire portal complex is a turbine-like structure, approximately 12 nm in length, with a variable external diameter ranging from about 8 to 17 nm. researchgate.net

The assembly of the bacteriophage T4 head is initiated by the formation of a membrane-bound complex involving the gp20 portal protein. nih.govnih.gov This initiation is a crucial first step, with the dodecameric portal vertex acting as a nucleation point for the assembly of the major capsid protein, gp23, and scaffolding proteins into a prolate prohead. nih.govebi.ac.uk The formation of the portal initiator complex at the inner membrane of the E. coli host is facilitated by a viral chaperone, gp40, and interacts with host membrane proteins such as Tig, DnaK, and YidC. mdpi.com The portal vertex is unique among the 12 vertices of the capsid; while 11 are occupied by pentamers of the vertex protein gp24, the twelfth is occupied by the gp20 dodecamer. nih.govnih.gov

The gp20 dodecamer exhibits 12-fold rotational symmetry, a feature that is mismatched with the 5-fold symmetry of the icosahedral capsid vertex where it resides. nih.govnih.gov This symmetry mismatch is a fundamental challenge that the virus has overcome. The portal structure accommodates this by allowing for flexible components in its periphery to morph locally, ensuring stable interaction with the surrounding capsid proteins while the core of the portal maintains its 12-fold symmetry. nih.gov This structural adaptability is crucial for the portal's function in the context of the capsid.

High-Resolution Structural Determination of this compound

The detailed molecular architecture of the gp20 portal has been elucidated through high-resolution imaging techniques, primarily cryo-electron microscopy (cryo-EM).

Cryo-EM studies of the isolated gp20 assembly have yielded a near-atomic resolution structure, revealing the intricate arrangement of the 12 subunits. dntb.gov.uanih.govrcsb.org A 3.6 Å resolution structure of the E. coli-expressed gp20 assembly has provided a detailed view of the dodecameric ring and the folds of the individual subunits. dntb.gov.uarcsb.org These studies have been instrumental in understanding the fundamental organization of the portal complex independent of its interactions with other viral components.

TechniqueResolutionKey FindingsReference
Cryo-Electron Microscopy (Cryo-EM)3.6 ÅProvided the first near-atomic model of the dodecameric gp20 assembly, detailing the fold of the subunits and their arrangement. dntb.gov.uanih.govrcsb.org

Cryo-EM analysis of the gp20 portal in situ, within the context of the prohead and the mature virion, has provided critical insights into its interactions with the capsid shell. nih.govdntb.gov.ua Analysis of a 10 Å resolution cryo-EM map of an empty T4 prohead demonstrated how the dodecameric portal assembly interacts with the major capsid protein, gp23, at the special pentameric vertex. dntb.gov.uanih.gov In the mature virion, the portal is buried within the structure at the tail-attachment site, whereas in the prohead, it is more exposed at the surface. nih.govnih.gov These in situ structures reveal conformational changes in the portal protein that are essential for the processes of capsid maturation and DNA packaging. researchgate.net

StateTechniqueResolutionKey FindingsReference
Within empty proheadCryo-Electron Microscopy (Cryo-EM)10 ÅShowed the interaction of the gp20 dodecamer with the capsid protein gp23 at the pentameric vertex. dntb.gov.uanih.gov
Within mature virionCryo-Electron Microscopy (Cryo-EM)-Revealed the portal is partially buried and in contact with the cleaved major capsid protein, gp23*. nih.gov

Domain-Specific Functional Implications of this compound

Clip Domain: This domain is exposed on the exterior of the capsid shell. mdpi.com It serves as a crucial interaction point for other proteins during the assembly process. The clip domain is responsible for binding the DNA packaging motor protein, gp17 (B607717), which drives the translocation of the viral genome into the prohead. mdpi.com Following DNA packaging, the clip domain interacts with the neck protein gp13, which is essential for sealing the portal and attaching the phage tail. mdpi.comsciety.org

Stem Domain: Comprised of two antiparallel α-helices, the stem domain traverses the capsid shell. nih.gov This domain acts as a connector, linking the external clip domain to the internal wing and crown domains.

Wing Domain: Located inside the capsid, the wing domain is a significant structural component. nih.gov It has peripheral components that are flexible, allowing the portal to adapt to the symmetry mismatch with the surrounding capsid proteins. nih.gov

Crown Domain: This domain also resides within the capsid. researchgate.netnih.gov Together with the wing domain, it forms the main body of the portal that lines the central channel. The inner surface of the portal, including a channel loop in the clip region of the T4 portal, is critical for the process of DNA translocation. nih.gov

The coordinated action of these domains allows the gp20 portal to perform its multifaceted roles, from initiating capsid assembly to acting as a dynamic gateway for the viral genome.

N-Terminal Region's Role in Membrane Association

The assembly of the bacteriophage T4 head is initiated at the inner cytoplasmic membrane of its Escherichia coli host. nih.govasm.org The N-terminal region of gp20 is fundamentally responsible for anchoring the assembly process to this membrane. nih.gov It is positioned on the exterior of the prohead, where it can interact with host cell components. nih.govresearchgate.net Research has demonstrated that the N-terminus of gp20 is essential for proper phage propagation. nih.gov

Detailed cross-linking studies have identified specific host proteins that interact with gp20. The portal protein is escorted by host chaperones, including DnaK, GroEL, and trigger factor, to the inner membrane. nih.govnih.gov There, it docks with the integral membrane protein YidC, which is believed to function as a recruitment site, nucleating the formation of the prohead at the membrane surface. uniprot.orgnih.gov The assembly of this initial membrane-bound complex also requires the viral chaperone protein, gp40. mdpi.comnih.gov

Interestingly, a mutant form of the protein, gp20s, which lacks the first 14 N-terminal amino acids, retains the ability to bind to the host membrane and initiate the assembly of the core structure. nih.govnih.gov However, the absence of this terminal sequence ultimately blocks a later step in the assembly pathway, preventing the formation of viable phage particles. nih.gov This highlights the critical, multi-step role of the N-terminal region, which not only tethers the nascent capsid to the membrane but is also implicated in subsequent maturation events, such as the interaction with the DNA packaging motor. nih.gov

Interacting Host ProteinTypeRole in gp20 Function
YidC Integral Membrane ProteinServes as a docking site for gp20 on the inner membrane, initiating prohead assembly. uniprot.orgnih.gov
DnaK (HSP70) ChaperoneEscorts gp20 to the membrane. nih.govnih.gov
GroEL ChaperoneEscorts gp20 to the membrane. nih.govnih.gov
Trigger Factor ChaperoneEscorts gp20 to the membrane. nih.govnih.gov

C-Terminal Region's Position within the Capsid

In contrast to the externally oriented N-terminus, the C-terminal region of the gp20 protein is located inside the prohead and the mature capsid. nih.govresearchgate.net This internal positioning was confirmed by experiments using fusion proteins; C-terminally fused proteins assembled into phage particles were found to be inaccessible to enzymatic digestion by trypsin, whereas N-terminal fusions were accessible. researchgate.net The C-terminal domain plays a crucial role during the DNA packaging process. After the prohead is assembled, the large terminase subunit, gp17, which is the motor protein that actively pumps DNA into the capsid, docks onto the portal. nih.gov Specifically, the C-terminal nuclease domain of gp17 interacts with the "clip" domain of the gp20 portal, which is part of the structure facing the capsid exterior. mdpi.comnih.gov This interaction is fundamental for coupling the ATP-driven motor to the portal channel, enabling the translocation of the viral genome into the empty head.

Interfacial Regions in Protein-Protein Interactions

The gp20 portal is a hub for protein-protein interactions, forming interfaces with numerous viral and host proteins throughout the assembly process. Its structure is precisely organized to mediate these sequential interactions.

The initial assembly at the cell membrane involves interactions between the gp20 N-terminus, the viral chaperone gp40, and the host proteins YidC, DnaK, and GroEL. mdpi.comnih.gov Following this initiation, gp20 must interact with the major capsid protein, gp23, and the vertex protein, gp24, to form the icosahedral prohead structure. mdpi.comnih.gov The portal dodecamer forms a unique vertex, replacing the gp24 pentamer found at the other 11 vertices and creating a symmetry mismatch with the five-fold symmetry of the surrounding capsid shell. mdpi.comnih.gov

Once the prohead is formed, the portal's exterior "clip" domain becomes the docking site for the large terminase protein, gp17, initiating DNA packaging. mdpi.comnih.gov After the head is filled with DNA, the terminase dissociates, and the portal must then bind to the neck proteins, gp13 and gp14, which seal the capsid and form the attachment point for the phage tail. mdpi.com This sequence of interactions underscores the portal's role as a dynamic molecular machine that orchestrates the major steps of viral capsid maturation.

Interacting Viral ProteinFunctionInteraction Site/Region on gp20
gp40 Viral ChaperoneRequired for the formation of the membrane-bound initiator complex. mdpi.com
gp23 Major Capsid ProteinForms the main lattice of the capsid shell around the portal initiator. researchgate.netnih.gov
gp17 Large Terminase (DNA packaging motor)Docks on the portal to translocate DNA into the prohead. mdpi.com Interacts with the external "clip" domain. nih.gov
gp13/gp14 Neck ProteinsSeal the portal after DNA packaging and connect the head to the tail. mdpi.com

Initiation Complex Formation

The biogenesis of the T4 prohead—the precursor to the mature capsid—begins with the formation of an initiation complex on the inner membrane of the Escherichia coli host. The gene 20 protein is the cornerstone of this complex, dictating the location and initiating the assembly cascade.

This compound as a Nucleation Site for Prohead Assembly

The this compound functions as the primary nucleation site for the assembly of the prohead. researchgate.netnih.govmdpi.com Twelve subunits of gp20 oligomerize to form a stable, ring-shaped dodecameric structure known as the portal. nih.govpnas.orguniprot.org This portal complex localizes to a unique vertex of the prospective icosahedral capsid, breaking the symmetry of the other eleven vertices. nih.govpnas.org Its formation establishes the foundation upon which the entire capsid is built. mdpi.com The gp20 portal is indispensable for initiating the assembly process; in its absence, prohead formation does not occur. This structure not only initiates the assembly but also serves as the conduit for DNA packaging and the docking site for the phage tail later in the maturation process. nih.govuniprot.org

Interaction with Host Cell Inner Membrane Components

Prohead assembly is strategically tethered to the cytoplasmic face of the host's inner cell membrane. nih.govmdpi.com This localization is mediated by the direct interaction of the gp20 portal protein with specific host membrane proteins. nih.govuniprot.org Cross-linking studies have identified several key host interactors, including the membrane insertase YidC and the chaperones DnaK and Trigger Factor (Tig). nih.govnih.gov The interaction with YidC is particularly crucial, as it is believed to anchor the gp20 portal to the membrane, thereby creating a stable platform for the assembly of subsequent structural proteins. mdpi.comuniprot.orgnih.gov This membrane association ensures that the complex process of capsid construction is spatially organized and efficiently managed within the crowded cellular environment.

Interacting ProteinTypeRole in gp20 Localization
YidC Host Membrane InsertaseAnchors the gp20 portal complex to the inner cytoplasmic membrane. mdpi.comuniprot.orgnih.gov
DnaK Host ChaperoneEscorts gp20 and facilitates its docking onto the membrane protein YidC. nih.govnih.gov
Trigger Factor (Tig) Host ChaperoneCan be cross-linked to the membrane-bound portal initiator, suggesting a role in localization. nih.govnih.gov

Chaperone-Assisted Localization and Folding of this compound

The correct folding and assembly of the gp20 dodecamer at the host cell membrane is not a spontaneous process. It is critically dependent on the assistance of a specific viral chaperone, the product of gene 40 (gp40). nih.govnih.gov Gp40 is essential for the formation of the membrane-bound portal initiator complex. nih.govconsensus.app It facilitates the proper oligomerization of gp20 subunits into the functional dodecameric portal, ensuring its correct insertion and stability at the membrane assembly site. nih.gov In addition to the viral chaperone gp40, host chaperones like DnaK and GroEL also play a role in escorting gp20 to its membrane docking site at YidC, highlighting a cooperative effort between viral and host factors to ensure the fidelity of the initial assembly steps. nih.gov

Scaffolding and Capsid Shell Formation around the this compound Portal

Once the gp20 portal is securely anchored to the inner membrane, it serves as the organizing center for the construction of the prohead. This involves the sequential addition of scaffolding proteins and the major capsid proteins to form the complete procapsid structure.

Integration of Core Proteins (gp21, gp22, gp67, gp68)

With the gp20 portal in place, the assembly of an internal scaffolding core commences. pnas.org This core is a transient structure that dictates the correct size and prolate shape of the T4 head. The assembly of the core proteins is dependent on the prior formation of the gp20 initiation complex. The major core protein, gp22, along with minor core proteins such as the serine protease gp21, gp67, and gp68, assemble around the gp20 portal. pnas.org This proteinaceous core forms the internal framework of the prohead, acting as a scaffold to guide the subsequent deposition of the outer capsid shell. mdpi.com

Assembly of Major Capsid Proteins (gp23, gp24) and their Interplay with this compound

ComponentGene Product(s)Function in Prohead Assembly
Portal gp20Forms the initial dodecameric nucleation site at a unique vertex on the host inner membrane. nih.govpnas.orguniprot.org
Scaffolding Core gp22, gp21, gp67, gp68Assemble around the gp20 portal to form an internal scaffold that directs capsid size and shape. pnas.org
Capsid Shell gp23The major capsid protein; forms the hexameric lattice of the prohead shell. pnas.orguniprot.org
Capsid Vertices gp24Forms the pentameric structures at 11 of the 12 vertices. pnas.orgpnas.org

Functions in Genome Packaging and DNA Translocation

The packaging of the ~171 kilobase-pair linear double-stranded DNA genome into the pre-formed prohead is a remarkable feat of biological engineering, requiring immense force to overcome electrostatic repulsion and condense the DNA to a near-crystalline density. nih.govnih.gov The gp20 portal is central to this process, functioning as both an anchor for the packaging machinery and the conduit for DNA entry. mdpi.com

This compound as the Docking Platform for the DNA Packaging Motor (Terminases gp16/gp17)

The DNA packaging motor of bacteriophage T4 is a powerful terminase complex composed of the small terminase subunit, gp16, and the large terminase subunit, gp17. nih.govnih.gov This complex is responsible for recognizing the viral DNA concatemer, making the initial cut, and then translocating the DNA into the capsid. nih.gov The gp20 portal serves as the essential docking platform for this motor. mdpi.comnih.gov

Specifically, the pentameric motor formed by gp17 assembles on the external-facing "clip" domain of the dodecameric gp20 portal. mdpi.comnih.gov This interaction is highly specific and crucial for initiating DNA packaging. The terminase-DNA complex docks onto the portal, creating the functional DNA packaging machine. nih.govresearchgate.net The small terminase, gp16, acts as a regulator of the gp17 motor, modulating its ATPase, translocase, and nuclease activities to ensure coordinated packaging. nih.gov The interaction between gp17 and gp20 is dynamic and essential for coupling the energy from ATP hydrolysis to the mechanical work of DNA translocation. nih.gov

Key Components of the T4 DNA Packaging Machine
ComponentGene ProductFunctionStoichiometry in Complex
Portal Proteingp20Forms channel for DNA passage; docks the packaging motor. mdpi.comnih.govDodecamer (12 subunits)
Large Terminase (Motor)gp17ATPase, DNA translocase, and nuclease activities. nih.govplos.orgPentamer (5 subunits)
Small Terminase (Regulator)gp16Recognizes DNA; regulates gp17 activity. nih.govnih.govOligomer (e.g., octamer)

Mechanisms of DNA Entry through the this compound Channel

The dodecameric assembly of gp20 forms a stable, turbine-like structure with a central channel that serves as the conduit for DNA translocation into the capsid. mdpi.comnih.gov This channel is approximately 12 nm long and varies in diameter, with its widest opening facing the interior of the capsid. nih.gov The passage of DNA is not a simple, passive process. Models suggest a "grip-and-release" mechanism, where conformational changes within the portal, driven by its interaction with the gp17 motor, actively facilitate the movement of the DNA into the prohead. nih.gov

The portal's "tunnel loops," which project into the central channel, are thought to be critical for the translocation process and for sealing the head once it is filled with DNA, preventing leakage of the genome. nih.gov The entire process is powered by the ATPase activity of gp17, which fuels the conformational changes in the motor-portal complex that drive the DNA forward. researchgate.neth1.co

Cold-Sensitive Mutations and Their Impact on DNA Packaging Efficiency

The critical role of gp20 in DNA packaging is highlighted by the phenotype of certain cold-sensitive (cs) mutations within gene 20. These mutations allow for the assembly of structurally normal, albeit empty, proheads at permissive (high) temperatures. However, at non-permissive (low) temperatures, these mutants are specifically blocked in the initiation of DNA packaging. nih.govnih.gov The resulting empty heads contain the mutant p20 and cleaved capsid proteins but are unable to be filled with DNA. nih.govresearchgate.net

This packaging defect can be reversed by shifting the infected cells to a higher temperature, allowing the stalled heads to be filled and mature into viable phages. nih.gov Significantly, the packaging block caused by cs mutations in gene 20 can be suppressed by specific second-site mutations in gene 17, the large terminase. nih.gov This genetic interaction provides strong evidence for a direct and intimate association between the gp20 portal and the gp17 motor during the packaging process. nih.gov Research has shown that a peptide derived from the region of gp20 containing these cs mutations can directly interact with gp17 and inhibit DNA packaging in vitro. nih.gov

Role in Head-Tail Attachment and Virion Maturation

Following the headful packaging of the DNA, the terminase motor dissociates from the gp20 portal. researchgate.net The portal's function then transitions from DNA translocation to serving as the foundation for tail attachment, a final and essential step in producing an infectious virion.

Linkage of the this compound Portal to the Tail Assembly Pathway

The head, tail, and tail fibers of bacteriophage T4 are assembled via three independent pathways. nih.gov The culmination of the assembly process is the joining of these pre-assembled components. After DNA packaging is complete and the gp17/gp16 complex has detached, the portal vertex becomes the docking site for neck proteins, including gp13 and gp14. mdpi.com The assembly of these neck proteins onto the gp20 portal seals the packaged DNA within the capsid and creates the specific attachment site for the separately assembled tail. mdpi.comnih.gov The gp20 protein itself forms the upper part of the collar structure in the neck region of the completed phage. nih.gov This linkage is irreversible and stabilizes the entire virion structure, ensuring the genome is securely contained until infection.

Structural Domains of Bacteriophage T4 gp20
DomainLocationPrimary Function(s)
CrownInside the capsidStructural integrity. nih.gov
WingInside the capsidInteracts with capsid shell proteins. nih.gov
StemForms the central channelConduit for DNA translocation. nih.gov
ClipExposed outside the capsidDocking platform for the gp17 packaging motor and later, neck proteins. mdpi.com

Resolution of Symmetry Mismatch at the this compound-Capsid Junction

A fundamental structural challenge in the assembly of many tailed phages is the symmetry mismatch between the portal and the capsid. The gp20 portal has a 12-fold rotational symmetry, while it is situated at a vertex of the capsid that possesses 5-fold symmetry. nih.gov Furthermore, the gp17 packaging motor that docks onto the portal has a 5-fold symmetry. nih.govplos.org

The bacteriophage T4 solves this problem through remarkable structural flexibility. High-resolution cryo-electron microscopy studies have revealed that the gp20 portal protein undergoes structural morphing to accommodate the mismatched symmetry of the surrounding major capsid proteins (gp23). nih.gov This allows for similar, stable interactions between each of the 12 gp20 subunits and the gp23 capsomers despite their different structural environments. nih.gov This localized flexibility at the portal-capsid interface is crucial for initiating the stable assembly of the prohead and for maintaining the integrity of the virion. researchgate.netnih.gov

Interactions with Host and Phage Components Mediated by Bacteriophage T4 Gene 20 Protein

Protein-Protein Interaction Networks

The assembly of the bacteriophage T4 prohead is initiated by the formation of a membrane-bound complex involving gp20. This process is facilitated by a network of protein-protein interactions that ensure the correct localization and conformation of the portal protein.

The assembly of the gp20 portal complex is dependent on the phage-encoded chaperone, gp40. This chaperone mediates the formation of the membrane-bound initiation complex, which is the first step in prohead assembly. nih.gov The interaction between gp20 and gp40 is specific and essential for localizing the portal protein to the inner cytoplasmic membrane of the E. coli host. nih.gov This gp20-gp40 complex serves as the nucleation site for the subsequent assembly of the prohead core and shell proteins. nih.gov While gp40 is crucial for this initiation step, it is not a component of the final mature phage head. nih.gov

In addition to the phage-specific chaperone gp40, the assembly of the bacteriophage T4 gene 20 protein is also assisted by several host chaperones. Cross-linking studies have revealed that gp20 interacts with the E. coli chaperones DnaK, Trigger Factor (Tig), and GroEL. nih.gov It is proposed that these chaperones escort gp20 after its synthesis, likely preventing its aggregation and maintaining it in a conformation suitable for subsequent interactions. nih.gov The pathway may involve an initial interaction with Trigger Factor at the ribosome, followed by interactions with DnaK and GroEL in the cytoplasm before docking at the cell membrane. nih.gov

The localization of the gp20 portal complex to the host's inner membrane is a critical step that is mediated by a direct interaction with the host integral membrane protein, YidC. nih.gov YidC, a membrane insertase, is the only integral membrane protein that has been identified as a cross-linking partner of gp20. nih.gov It is hypothesized that YidC functions as a membrane-associated chaperone, recruiting gp20 to the membrane surface and thereby nucleating prohead assembly at the correct cellular location. nih.govuniprot.org

Once the prohead is assembled, the gp20 portal serves as the docking site for the DNA packaging machinery. This machinery includes the terminase complex, which is composed of the small (gp16) and large (gp17) terminase subunits. nih.gov The terminase-DNA complex docks onto the prohead through the interaction of gp17 (B607717) with the gp20 portal dodecamer. nih.gov This interaction forms the "packasome" complex, an ATP-fueled motor that translocates the viral DNA into the capsid. nih.govumaryland.edu The large terminase subunit, gp17, possesses both ATPase and nuclease activities, which are essential for the DNA packaging process. uniprot.org

The gp20 portal forms a unique vertex in the T4 capsid. The remainder of the capsid is constructed from the major capsid protein, gp23, which forms the hexagonal lattice of the capsid shell, and gp24, which forms the pentamers at the other eleven vertices. nih.govpnas.org The dodecameric gp20 portal acts as the initiator for the polymerization of gp23 into the prohead structure. nih.gov Thus, gp20 has a crucial structural role, interfacing with the gp23 subunits to form a stable and complete capsid. oup.com

Interacting ProteinTypeFunction in Relation to gp20
gp40Phage ChaperoneMediates the formation of the membrane-bound initiation complex for prohead assembly. nih.gov
DnaKHost ChaperoneEscorts gp20 in the cytoplasm, likely preventing aggregation. nih.gov
Trigger Factor (Tig)Host ChaperoneInteracts with nascent gp20 at the ribosome. nih.gov
GroELHost ChaperoneAssists in the proper folding and assembly of gp20 in the cytoplasm. nih.gov
YidCHost Membrane ProteinActs as a membrane receptor/chaperone to localize gp20 for prohead assembly. nih.gov
gp16Phage Terminase (Small Subunit)Part of the DNA packaging motor that docks at the gp20 portal. nih.gov
gp17Phage Terminase (Large Subunit)Directly interacts with gp20 to form the DNA packaging motor; has ATPase and nuclease activity. nih.govuniprot.org
gp23Phage Major Capsid ProteinPolymerizes around the gp20-initiated core to form the capsid shell. nih.gov
gp24Phage Capsid Vertex ProteinForms the pentameric vertices of the capsid, interfacing with the gp23 shell nucleated by gp20. nih.gov

Functional Consequences of this compound Interactions on Viral Replication Cycle

The network of interactions involving gp20 is fundamental to the successful replication of bacteriophage T4. These interactions ensure the timely and spatially correct assembly of a functional virion. The initial interactions with host and phage chaperones guarantee that gp20 is correctly folded and transported to the inner membrane, preventing premature or incorrect assembly. nih.gov

The specific binding to the host membrane protein YidC anchors the entire process of capsid formation to a defined location within the host cell, a critical step for efficient morphogenesis. nih.gov By nucleating the assembly of the major capsid protein gp23, the gp20 portal dictates the initiation of prohead formation. nih.gov

Following prohead assembly, the portal's interaction with the terminase subunits gp16 and gp17 is essential for the crucial step of genome packaging. nih.gov This interaction assembles the molecular motor responsible for pumping the concatameric viral DNA into the empty prohead. umaryland.edu Finally, after the head is filled with DNA, the gp20 portal serves as the attachment point for the phage tail, completing the assembly of an infectious virion. The same portal structure then facilitates the ejection of the viral genome into a new host cell upon subsequent infection. uniprot.org Therefore, the protein-protein interactions of gp20 are central to multiple, indispensable stages of the T4 viral replication cycle, from the initial steps of capsid assembly to the final stages of creating an infectious particle and initiating a new infection.

Modulation of Host Cell Processes by this compound Interaction Partners

The assembly of the bacteriophage T4 head, a critical step in the production of new viral particles, is initiated at the inner membrane of the Escherichia coli host. This localization is orchestrated by the portal protein, gp20, in conjunction with the phage chaperone protein gp40. nih.gov This initial step involves the recruitment and interaction with several host proteins, which are consequently diverted from their normal cellular duties, leading to a modulation of essential host processes. nih.govuniprot.org The primary host interaction partners of gp20 that have been identified are the membrane protein insertase YidC and the molecular chaperones DnaK and trigger factor. nih.govnih.gov

The interaction between gp20 and these host factors is pivotal for the formation of the prohead, the precursor to the mature phage head. nih.govmdpi.com While this is a virus-centric activity, the engagement of these host proteins has significant ramifications for the host cell's own metabolic and stress-response pathways.

Table 1: Host Cell Processes Modulated by Interaction Partners of this compound

Interaction PartnerHost Cellular Process AffectedModulation Mechanism
YidC Membrane Protein Insertion and AssemblySequestration and utilization for phage prohead assembly, potentially altering the insertion and assembly of native host membrane proteins.
DnaK (Hsp70) Protein Folding and Stress ResponseRecruitment to the site of phage assembly, potentially depleting the cellular pool available for folding of host proteins and managing cellular stress.
Trigger Factor Co-translational Protein FoldingEngagement in escorting gp20, which may interfere with its primary role in assisting the folding of newly synthesized host polypeptides at the ribosome.

Detailed Research Findings

YidC and Membrane Integrity: The host protein YidC is an essential membrane insertase involved in the biogenesis of a wide range of inner membrane proteins in E. coli. The bacteriophage T4 gp20 protein co-opts YidC to anchor the initiation complex of the prohead to the host's inner membrane. nih.govuniprot.org This interaction is a strategic move by the phage to utilize the host's cellular machinery for its own replication. While direct studies quantifying the impact of this sequestration on the insertion of host proteins are limited, it is plausible that the recruitment of YidC to the sites of phage assembly could create a bottleneck for the insertion of newly synthesized host membrane proteins. This could lead to perturbations in the composition and function of the host cell membrane, affecting processes such as nutrient transport and energy transduction.

DnaK and the Cellular Stress Response: DnaK, the bacterial homolog of Hsp70, is a major molecular chaperone responsible for assisting in the proper folding of proteins, preventing protein aggregation, and refolding denatured proteins, particularly under conditions of cellular stress. Cross-linking studies have demonstrated that gp20 is escorted by DnaK to the cell membrane. nih.gov This interaction implies a diversion of a portion of the cell's DnaK pool towards phage-related activities. A reduction in the available DnaK could compromise the host's ability to respond effectively to stress conditions, such as heat shock or osmotic stress, which would normally trigger an upregulation of chaperone activity to protect cellular proteins from damage.

Genetic and Evolutionary Perspectives of Bacteriophage T4 Gene 20 Protein

Genetic Locus and Transcriptional Regulation of Bacteriophage T4 Gene 20

The gene 20 (g20) is situated within a cluster of late genes in the bacteriophage T4 genome, which primarily encode structural and morphogenetic proteins. The expression of these late genes is tightly regulated and coupled to the onset of viral DNA replication.

Transcription of the T4 late genes, including g20, is a complex process that relies on the host cell's RNA polymerase, which is significantly modified by phage-encoded factors. The initiation of late gene transcription requires the activity of the phage proteins gp33 and gp55, which associate with the host RNA polymerase core enzyme. This modified polymerase recognizes a specific consensus sequence, TATAAATA, found in the -10 region of late promoters.

Furthermore, the process of late transcription is mechanistically linked to concurrent DNA replication. The T4 DNA polymerase accessory proteins, which are components of the replication fork, act as a mobile enhancer for late gene transcription. This intricate coupling ensures that the structural components of the phage are synthesized only after the viral genome has been sufficiently replicated, maximizing the efficiency of virion production.

Phenotypic Characterization of Bacteriophage T4 Gene 20 Mutants

Mutations within gene 20 have profound effects on the assembly of the bacteriophage T4, often leading to conditional-lethal phenotypes. These mutants have been instrumental in elucidating the multifaceted role of gp20 in capsid morphogenesis.

Early Amber and Temperature-Sensitive Mutations

Conditional-lethal mutants, such as amber (nonsense) and temperature-sensitive mutants, have been crucial for studying essential genes like g20. Amber mutations introduce a premature stop codon, leading to the synthesis of a truncated, non-functional protein in non-suppressor host strains. Temperature-sensitive mutations, on the other hand, result in a protein that is functional at a permissive temperature but non-functional at a restrictive (higher) temperature.

Several amber mutants of g20 have been identified, including am20E208 and am20E481, both of which carry an amber mutation at codon 12. nih.gov Another mutant, am20B8, produces a protein that is missing the final 33 amino acid residues. nih.gov In non-suppressor host cells, these mutations are lethal, as they prevent the formation of functional proheads, the precursors to the mature phage capsid. This leads to the accumulation of unassembled capsid proteins and aberrant structures within the infected bacterium.

A cold-sensitive mutant, cs20, has also been described. nih.govmdpi.com This mutant is defective at low temperatures, leading to the accumulation of empty capsids. nih.govmdpi.com Shifting the infected culture to a permissive temperature allows for the packaging of DNA into these pre-formed capsids, demonstrating that gp20 has distinct roles in both prohead assembly and DNA packaging. nih.govmdpi.com

Mutant IDMutation TypePhenotype at Non-permissive ConditionsReference
am20E208Amber (codon 12)Lethal; no prohead formation nih.gov
am20E481Amber (codon 12)Lethal; no prohead formation nih.gov
am20B8Amber (truncation of last 33 amino acids)Lethal; defective prohead assembly nih.gov
cs20Cold-sensitiveAccumulation of empty capsids nih.govmdpi.com

Truncation Mutants and their Impact on Protein Functionality

The amber mutants am20E208 and am20E481 are effectively N-terminal truncation mutants. The premature stop codon at position 12 results in a very short, non-functional polypeptide. However, it has been observed that in the case of the am20E481 mutant, a potential in-frame translational restart can lead to the production of an N-terminally truncated protein that retains partial function. nih.gov This shorter protein, lacking the first 14 amino acids, can still be incorporated into proheads, but these structures are impaired in the subsequent DNA packaging process. nih.gov This suggests that the N-terminus of gp20 is crucial for the DNA translocation step of virion assembly.

The am20B8 mutant, which produces a C-terminally truncated protein, also exhibits a lethal phenotype, underscoring the importance of the C-terminal domain for proper gp20 function and, consequently, for the assembly of viable phage particles. nih.gov

Evolutionary Conservation of Bacteriophage T4 Gene 20 Protein Homologs

The gene 20 protein, also known as the portal protein, is a highly conserved component of tailed double-stranded DNA (dsDNA) viruses, extending far beyond the T4-like phages. Its critical role in capsid assembly, DNA packaging, and tail attachment has led to strong selective pressure to maintain its core structure and function.

Comparative Genomics of T4-like Phages and Distant dsDNA Viruses

The conservation of the portal protein extends to more distantly related dsDNA viruses, including other bacteriophages and even herpesviruses, which infect eukaryotes. mdpi.com This remarkable conservation suggests a common evolutionary origin for the head assembly and DNA packaging machinery in these viruses. The table below presents a comparison of the this compound with its homologs in other T4-like phages, highlighting the degree of amino acid identity.

PhageHost OrganismPercent Amino Acid Identity to T4 gp20
Bacteriophage RB69Escherichia coliHigh
Bacteriophage JS98Escherichia coliHigh
Cyanophage S-PM2SynechococcusModerate
Vibriophage KVP40Vibrio parahaemolyticusModerate to Low
Aeromonas phage Aeh1Aeromonas hydrophilaModerate to Low

Phylogenetic Analysis of Portal Proteins Across Viral Families

Phylogenetic analyses based on the amino acid sequences of portal proteins consistently group the T4-like phages together, reflecting their close evolutionary relationship. These analyses also reveal deeper evolutionary connections to portal proteins from other families of tailed bacteriophages.

A typical phylogenetic tree of viral portal proteins would show a distinct clade for the T4-superfamily. Within this clade, phages that infect closely related hosts, such as the various coliphages, would cluster together. More distant T4-like phages, such as those infecting marine cyanobacteria or vibrios, would form separate sub-clades.

When the analysis is expanded to include a broader range of dsDNA viruses, the portal proteins from different viral families, such as Siphoviridae and Podoviridae, form their own distinct branches. Despite the significant sequence divergence, the conserved structural fold of the portal protein allows for the inference of a common ancestor for this essential viral component. The continued sequencing of new viral genomes will undoubtedly refine our understanding of the evolutionary history of the portal protein and its central role in the world of dsDNA viruses.

Implications for Viral Evolution and Genetic Exchange Modules

The this compound (gp20), which forms the portal ring at a unique vertex of the phage capsid, offers significant insights into viral evolution and the principles of genetic exchange. nih.govoup.comnih.gov As an essential and conserved component across the widespread T4-like phage superfamily, its gene, g20, serves as a powerful molecular marker for studying phage diversity, evolution, and the mosaic nature of viral genomes. oup.comresearchgate.net

Gene 20 as a Marker for Viral Diversity and Phylogeny

The g20 gene is considered a signature gene for T4-like phages due to its ubiquitous presence and conserved function, making it an ideal target for phylogenetic and ecological studies. researchgate.net Researchers utilize the sequence diversity within g20 to assess the richness and distribution of T4-like phage populations in various environments. researchgate.net For instance, studies focusing on marine cyanophages have used g20 sequences to identify numerous distinct clusters, revealing a vast and previously unappreciated diversity within this viral group. researchgate.net The number of g20 genotypes in an environmental sample can be used as a direct proxy for viral species richness. researchgate.net

This approach has been instrumental in classifying T4-like phages into distinct groups, such as T-evens, pseudo T-evens, schizo T-evens, and exo T-evens, based on genomic comparisons. h1.co The analysis of g20 and other core genes demonstrates that despite their diversity, these phages share a common ancestor for a significant portion of their genomes, particularly for genes involved in virion structure and replication. h1.cooup.com

The T4 Genome: A Mosaic of Conserved Cores and Modular Exchange

The study of gp20 and its genetic locus fits into the broader understanding of T4-type phage genomes as mosaic structures. These genomes consist of a "core" set of essential genes, including the portal protein, major capsid protein, and DNA replication machinery, which are largely inherited vertically from a common ancestor. h1.cooup.com This conserved core is interspersed with "hypervariable" regions containing non-essential genes that show evidence of frequent horizontal gene transfer (HGT). oup.com

While the concept of modular evolution is widely accepted for many phages, the T4-like phages present a nuanced case. The exchange of genetic material often occurs at the level of single genes or sub-genic domains rather than large, multi-gene modules or cassettes. h1.coasm.org The high frequency of recombination in T4 facilitates these smaller, independent exchanges. asm.org This suggests a selective pressure to maintain the integrity of large, interacting protein complexes, like the capsid and tail machinery, while allowing for adaptive variation in other regions of the genome. oup.com The swapping of autonomous domains within essential proteins, including potentially the portal protein, may contribute to the adaptive ability of the T4-type phage family by slightly modifying protein function. h1.co

The table below illustrates the concept of core vs. variable genes in T4-like phages.

Gene CategoryExamplesEvolutionary CharacteristicImplication for gp20
Core Genes gene 20 (portal), gene 23 (major capsid), DNA polymeraseHighly conserved, syntenic blocks, vertical inheritancePart of the essential, stable structural-assembly module of the phage.
Variable Genes Tail fiber genes, lysis genes, host-adaptation genesHighly variable, evidence of extensive modular shuffling and HGTFlanked by core regions, allowing for adaptation to new hosts and environments.

Structural Conservation and Evolutionary Lineage

Recent studies have also demonstrated the capacity for rapid evolution within the g20 gene under specific selection pressures. When subjected to the CRISPR-Cas9 defense system, bacteriophage T4 can rapidly generate mutations in essential genes, including g20, to escape cleavage, highlighting the dynamic interplay between viral evolution and host defense mechanisms. researchgate.net

Advanced Methodologies for Studying Bacteriophage T4 Gene 20 Protein

High-Resolution Structural Biology Techniques

High-resolution structural techniques have been instrumental in providing a detailed architectural understanding of the gp20 portal complex.

Single-particle cryo-electron microscopy (cryo-EM) has emerged as a powerful tool for determining the structure of large and complex macromolecular assemblies like the bacteriophage T4 portal. This technique has successfully yielded a near-atomic resolution structure of the gp20 portal assembly. nih.govresearchgate.netubc.ca

Researchers have reported the structure of the bacteriophage T4 portal assembly, composed of gene product 20 (gp20), at a resolution of 3.6 Å. nih.gov This high-resolution reconstruction revealed the dodecameric nature of the gp20 portal, a crucial feature for its function in DNA packaging and tail attachment. nih.gov Furthermore, cryo-EM analysis of an empty prolate T4 head at 10 Å resolution has provided insights into how the dodecameric portal assembly interacts with the major capsid protein gp23 at a specialized pentameric vertex. nih.gov The detailed structural information obtained from cryo-EM has been pivotal in confirming the portal assembly's essential roles in initiating head assembly, providing an attachment site for the DNA packaging motor, and participating directly in the DNA packaging process. nih.gov

Table 1: Cryo-EM Structural Data for Bacteriophage T4 gp20 Portal Assembly

FeatureDescriptionReference
Resolution 3.6 Å nih.gov
Symmetry Dodecameric (12-fold rotational symmetry) nih.gov
Key Interactions Interacts with the major capsid protein gp23 at a unique vertex. nih.gov
Functional Insights Essential for prohead initiation, DNA packaging motor attachment, and DNA translocation. nih.gov

While X-ray crystallography has been successfully employed to determine the atomic structures of other bacteriophage T4 proteins, such as the vertex protein gp24 and the outer capsid proteins Soc and Hoc, its application to the gene 20 protein has been limited. nih.govresearchgate.net The intrinsic nature of gp20 as a component of a large, membrane-associated portal complex presents significant challenges for crystallization, which typically requires highly pure and soluble protein domains. To date, the primary high-resolution structural information for the entire gp20 portal complex has been obtained through cryo-EM rather than X-ray crystallography of its isolated domains.

Genetic Engineering Approaches

Genetic engineering has provided powerful tools to dissect the multifaceted roles of the bacteriophage T4 gene 20 protein (gp20), the portal protein essential for prohead assembly and DNA packaging. These advanced methodologies allow for precise manipulation of the gene 20 sequence to study its structure-function relationships, its interactions with other viral and host proteins, and its precise role in the phage lifecycle.

Targeted Mutagenesis and Reporter Gene Fusions

Targeted mutagenesis and the creation of reporter gene fusions have been instrumental in elucidating the specific functions of gp20 domains. Modern techniques, particularly CRISPR-Cas systems, have overcome long-standing challenges in editing the T4 genome, which is notoriously resistant to standard restriction enzymes due to cytosine hydroxymethylation and glucosylation. nih.govacs.orgacs.org

Targeted Mutagenesis: Researchers have utilized various mutagenesis strategies, from classical approaches to modern genome editing, to create specific alterations in gene 20. Early studies relied on isolating amber mutants, such as T4 amE481, which introduced a premature stop codon. Sequencing revealed this mutation could lead to a translational restart, producing an N-terminally truncated gp20 (gp20s) that, while capable of membrane binding and initiating prohead assembly, highlights the critical role of the N-terminus. nih.gov

More recently, CRISPR-based systems have enabled precise and efficient editing of the T4 genome. biorxiv.orgnih.gov Although the modified T4 genome can be challenging for the commonly used Type II CRISPR-Cas9 system, it is not entirely resistant, and editing efficiency varies depending on the targeted spacer sequence. nih.govacs.org This has opened the door for creating specific point mutations, deletions, or insertions within gene 20 to probe the function of its domains. For example, specific mutations can be introduced to investigate the roles of gp20 in interacting with the viral chaperone gp40, the host membrane protein YidC, the major capsid protein gp23, or the DNA packaging motor. nih.govmdpi.com

Reporter Gene Fusions: Fusing reporter proteins like Green Fluorescent Protein (GFP) to gp20 has been a key strategy for visualizing its localization and testing functional hypotheses. An elegant series of experiments used fusions of GFP and the non-essential "Highly immunogenic outer capsid protein" (Hoc) to the N- and C-termini of gp20 to investigate the "rotary portal" hypothesis of DNA packaging. nih.gov The logic was that fusing the large Hoc protein to gp20 would prevent its rotation relative to the capsid shell. The resulting fusion proteins, such as Hoc-gp20, were incorporated into phage particles. In vitro packaging assays demonstrated that these particles could still package DNA, providing strong evidence against a mandatory rotation of the entire portal complex for DNA translocation. nih.gov

These fusion studies not only provided functional insights but also confirmed the topology of gp20 within the prohead, with the N-terminus oriented towards the interior of the capsid and the C-terminus exposed on the exterior before DNA packaging.

Table 1: Examples of Targeted Mutagenesis and Reporter Fusions for Studying T4 gp20
MethodSpecific Construct/MutantKey Research FindingReference
Classical MutagenesisT4 amE481 (amber mutant)Leads to an N-terminally truncated gp20s that can still bind the host membrane and initiate prohead assembly, indicating distinct functional domains. nih.gov
Reporter Gene Fusiongp20-GFPUsed to visualize the localization of the portal protein at the cell membrane, confirming it as the site of prohead initiation. nih.gov
Reporter Gene FusionHoc-gp20 (N-terminal fusion)Demonstrated that DNA packaging could occur even when portal rotation was sterically hindered, challenging the rotary portal model. nih.gov
Reporter Gene Fusiongp20-Hoc (C-terminal fusion)Further confirmed that modifications to the C-terminus of the portal are tolerated and can be used to study protein function. nih.gov

Functional Complementation Studies

Functional complementation is a classic genetic test used to determine if two mutations are in the same or different genes and to confirm the function of a specific gene. ableweb.org In the context of bacteriophage T4, this typically involves co-infecting a non-permissive host bacterium with two different phage mutants. If the mutations are in different essential genes, each phage can provide the functional protein that the other lacks, leading to the production of viable progeny. If the mutations are in the same gene (i.e., they are allelic), no functional version of that essential protein is produced, and the infection fails. ableweb.orgwikipedia.org

This principle has been fundamental to understanding the essential nature of gene 20. Temperature-sensitive (ts) mutants in gene 20 were critical in early studies of T4 head assembly. For instance, infections with a ts mutant at a non-permissive temperature would lead to the accumulation of unassembled head components. nih.gov Shifting the culture to a permissive temperature would then allow the functional gp20 to be produced, enabling the stalled assembly process to resume.

Complementation assays are crucial for verifying that a phenotype observed from a mutation is indeed due to the disruption of that specific gene. For example, if a gene 20 knockout phage (created via CRISPR, for instance) is unable to form plaques, its function can be confirmed by providing a wild-type copy of gene 20 on a plasmid within the host E. coli. The plasmid-expressed gp20 complements the genetic defect in the phage, restoring its ability to replicate and form plaques. This confirms that the observed lethal phenotype was a direct result of the absence of functional gp20.

Table 2: Principles of Functional Complementation for T4 Gene 20
ScenarioComponentsMechanismExpected Outcome
Intergenic ComplementationPhage 1: Mutant gene 20 Phage 2: Mutant essential gene (e.g., gene 23)Phage 1 provides functional gp23. Phage 2 provides functional gp20. Both essential functions are present in the co-infected cell.Successful phage replication and lysis of host cell.
Intragenic Non-ComplementationPhage 1: Mutant gene 20 (Mutation A) Phage 2: Mutant gene 20 (Mutation B)Neither phage can produce a functional gp20 protein. The portal function is absent.Failed phage replication; no cell lysis.
Plasmid-based ComplementationPhage: gene 20 knockout mutant Host Cell: Carries a plasmid expressing wild-type gene 20The host cell provides functional gp20 protein "in trans" to the mutant phage, allowing it to assemble proheads.Successful phage replication and lysis of host cell.

Q & A

Q. What experimental methods are used to determine the structure of bacteriophage T4 gene 20 protein (gp20)?

Cryo-electron microscopy (cryo-EM) has been pivotal in resolving gp20's structure. Studies at ~4 Å resolution revealed its 12-fold symmetric portal assembly, critical for DNA packaging and head maturation. This approach allows visualization of gp20's conformational changes during phage assembly . Complementary techniques like X-ray crystallography or mutagenesis can validate structural features.

Q. What is the functional role of gp20 in T4 phage head assembly?

gp20 forms the portal vertex of the phage head, acting as a channel for genome packaging and subsequent DNA ejection. It serves as a docking site for the terminase complex, which pumps DNA into the procapsid. Disruption of gp20 prevents head maturation, as shown in in vitro assembly assays using purified components .

Q. How is gp20's involvement in DNA packaging experimentally validated?

Biochemical assays, such as in vitro packaging systems, monitor DNA translocation into procapsids. Mutations in gp20 (e.g., temperature-sensitive mutants) block DNA packaging, leading to incomplete phage particles. Electrophoretic mobility shift assays (EMSAs) can also confirm gp20-DNA interactions .

Advanced Questions

Q. What structural features of gp20 enable its interaction with the terminase complex during DNA packaging?

Cryo-EM studies identified a conserved hydrophobic channel in gp20 that docks the terminase complex. Site-directed mutagenesis of residues in this region (e.g., glycine-rich loops) disrupts terminase binding, as shown by co-immunoprecipitation and in vitro packaging efficiency assays .

Q. How do researchers resolve discrepancies in gp20's oligomeric state across studies?

Early models suggested variability in gp20 symmetry. Advanced cryo-EM and single-particle analysis confirmed a consistent 12-mer structure. Crosslinking experiments and analytical ultracentrifugation further validated this oligomeric state in solution .

Q. What methodologies are employed to study gp20's role in initiating DNA ejection during infection?

Time-resolved cryo-ET captures gp20's conformational shifts upon host interaction. In vitro ejection assays using fluorescently labeled DNA quantify release kinetics. Mutant phages with gp20 deletions fail to eject DNA, confirming its role in triggering genome delivery .

Q. How does gp20 facilitate coordination between head assembly and DNA packaging?

gp20 recruits scaffolding proteins (e.g., gp22) during procapsid formation. FRET-based assays track real-time interactions between gp20 and scaffolding components. Deletion of gp20's C-terminal domain abrogates scaffolding binding, leading to aberrant head morphology .

Q. Are there evolutionary conserved motifs in gp20 across T4-like phages?

Comparative genomics of T4-like phages reveals conserved gp20 motifs, such as the β-barrel channel and ATPase-binding loops. Phylogenetic analysis of portal proteins in Myoviridae highlights gp20's role as a structural and functional homolog .

Q. What genetic tools are available to study gp20 function in phage biology?

Conditional lethal mutants (e.g., amber or temperature-sensitive mutants) allow controlled disruption of gp20. Complementation assays with plasmid-encoded gp20 restore phage viability. CRISPR interference (CRISPRi) can temporally repress gp20 expression to study assembly dynamics .

Q. How do researchers model gp20's mechanochemical coupling during DNA translocation?

Molecular dynamics simulations based on cryo-EM structures predict gp20's torque generation during DNA packaging. Single-molecule optical tweezers measure force-dependent DNA movement through the portal, revealing gp20's role in overcoming entropic barriers .

Q. Methodological Notes

  • Cryo-EM : Critical for resolving gp20's structure and conformational flexibility .
  • In vitro packaging assays : Validate gp20-terminase interactions and DNA translocation efficiency .
  • Site-directed mutagenesis : Identifies functional domains (e.g., ATPase-binding regions) .
  • Phylogenetic analysis : Highlights evolutionary conservation of gp20 motifs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.